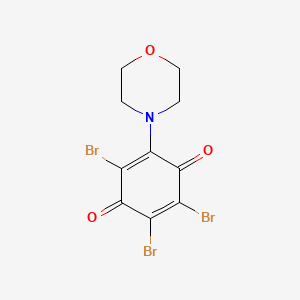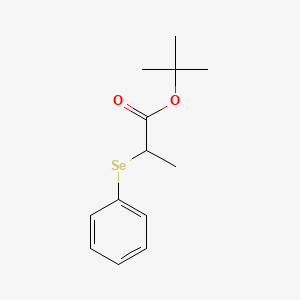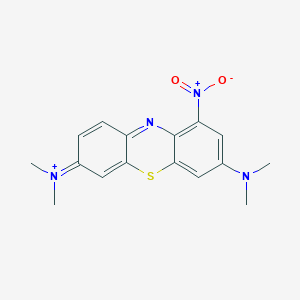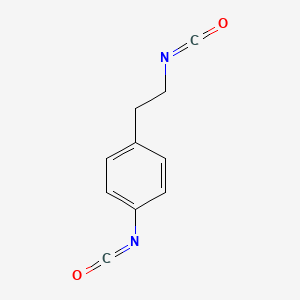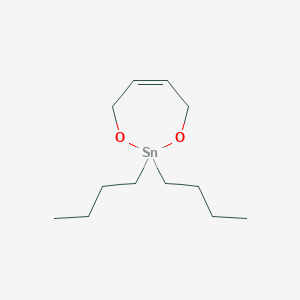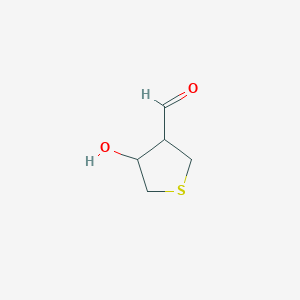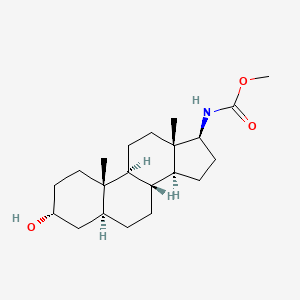
3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane can be achieved through several methods. One common approach involves the reduction of androstanedione using 3-beta-hydroxysteroid dehydrogenase. This enzyme catalyzes the conversion of androstanedione to 3-beta-hydroxy-5-alpha-androstan-17-one, which can then be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar enzymatic reactions. The process may include the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxycarbamoylated derivatives of the parent compound. These derivatives have been studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane has been extensively studied for its applications in chemistry, biology, medicine, and industry In chemistry, it is used as a precursor for synthesizing other steroid hormones In biology, it plays a role in regulating various physiological processesIn industry, it is used in the production of various pharmaceuticals and chemical intermediates .
Mecanismo De Acción
The mechanism of action of 3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in various biological processes. This interaction is mediated through the activation of intracellular signaling pathways, leading to the desired physiological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane include epiandrosterone, androsterone, and etiocholanolone. These compounds share structural similarities and exhibit weak androgenic activity .
Uniqueness: What sets this compound apart from these similar compounds is its unique methoxycarbamoyl group at the 17-beta position. This modification enhances its stability and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
126054-48-6 |
|---|---|
Fórmula molecular |
C21H35NO3 |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
methyl N-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate |
InChI |
InChI=1S/C21H35NO3/c1-20-10-8-14(23)12-13(20)4-5-15-16-6-7-18(22-19(24)25-3)21(16,2)11-9-17(15)20/h13-18,23H,4-12H2,1-3H3,(H,22,24)/t13-,14+,15-,16-,17-,18-,20-,21-/m0/s1 |
Clave InChI |
CEZKLEHYJURHTB-FFKCJEPHSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4NC(=O)OC)C)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


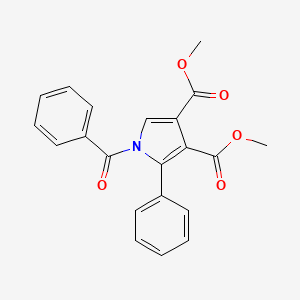
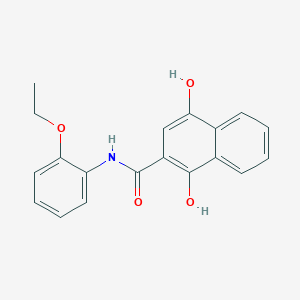
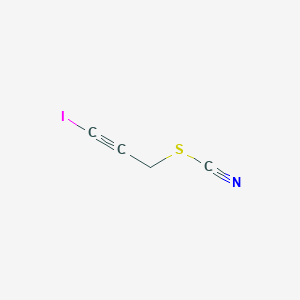

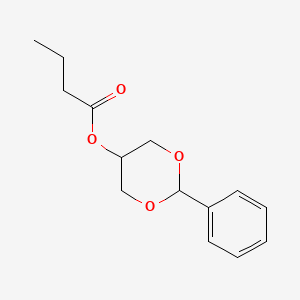
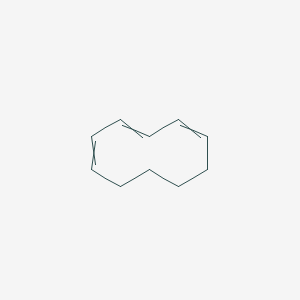
![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
